4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide
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Overview
Description
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The thiazole ring in this compound is a five-membered heterocyclic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Preparation Methods
The synthesis of 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide typically involves the formation of the thiazole ring followed by the attachment of the sulfonamide group. One common method involves the reaction of 2-phenyl-1,3-thiazole-4-carboxylic acid with 4-aminobenzenesulfonamide under specific conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride, followed by the addition of a base like triethylamine to neutralize the reaction mixture . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .
Chemical Reactions Analysis
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzymes and receptors, modulating their activity . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The sulfonamide group can also interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide include other thiazole derivatives and benzenesulfonamides. Some examples are:
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
What sets this compound apart is its unique combination of the thiazole ring and the sulfonamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2S2/c1-16-7-13-20(14-8-16)28(25,26)24-19-11-9-17(10-12-19)21-15-27-22(23-21)18-5-3-2-4-6-18/h2-15,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFLKGBTYDTOFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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